3-Bromo-5-fluoroisonicotinonitrile
Overview
Description
3-Bromo-5-fluoroisonicotinonitrile: is an organic compound with the molecular formula C6H2BrFN2 . It is a derivative of isonicotinonitrile, characterized by the presence of bromine and fluorine atoms at the 3rd and 5th positions of the pyridine ring, respectively . This compound is primarily used in research and development within the fields of organic chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-fluoroisonicotinonitrile typically involves the halogenation of isonicotinonitrile. One common method is the bromination of 5-fluoroisonicotinonitrile using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified through crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-5-fluoroisonicotinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in the presence of a suitable solvent and catalyst.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base and solvent like tetrahydrofuran.
Major Products:
Substitution Reactions: Products include various substituted isonicotinonitriles.
Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
Scientific Research Applications
3-Bromo-5-fluoroisonicotinonitrile is widely used in scientific research, particularly in:
Organic Chemistry: As a building block for the synthesis of more complex molecules.
Pharmaceuticals: In the development of potential drug candidates due to its ability to form diverse chemical structures.
Material Science: As a precursor for the synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Bromo-5-fluoroisonicotinonitrile in chemical reactions involves the activation of the bromine and fluorine atoms, which can participate in various substitution and coupling reactions. The molecular targets and pathways depend on the specific reaction and the reagents used .
Comparison with Similar Compounds
3-Bromoisonicotinonitrile: Lacks the fluorine atom, making it less reactive in certain substitution reactions.
5-Fluoroisonicotinonitrile: Lacks the bromine atom, affecting its ability to participate in coupling reactions.
Uniqueness: 3-Bromo-5-fluoroisonicotinonitrile is unique due to the presence of both bromine and fluorine atoms, which enhances its reactivity and versatility in various chemical reactions compared to its analogs .
Properties
IUPAC Name |
3-bromo-5-fluoropyridine-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrFN2/c7-5-2-10-3-6(8)4(5)1-9/h2-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBFQLJNXSVDWCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)Br)C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10856252 | |
Record name | 3-Bromo-5-fluoropyridine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10856252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1353636-66-4 | |
Record name | 3-Bromo-5-fluoropyridine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10856252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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